
(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-pyrrol-1-yl)propyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that is used as a reagent in organic synthesis. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to an electrophilic partner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrrol-1-yl)propyl)zinc bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
[ \text{3-(1H-pyrrol-1-yl)propyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and concentration.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: The compound can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products of reactions involving this compound are typically substituted pyrrole derivatives, which can be further functionalized for various applications.
Scientific Research Applications
(3-(1H-pyrrol-1-yl)propyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing pyrrole-containing groups.
Industry: The compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism by which (3-(1H-pyrrol-1-yl)propyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the pyrrole-containing group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-tert-butoxycarbonylpiperazin-1-yl)propyl)zinc bromide
- (3-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)propyl)zinc bromide
Uniqueness
(3-(1H-pyrrol-1-yl)propyl)zinc bromide is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in reactions where the introduction of a pyrrole group is desired. The compound’s solubility in THF also enhances its reactivity and ease of handling in various synthetic applications.
Properties
Molecular Formula |
C7H10BrNZn |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
bromozinc(1+);1-propylpyrrole |
InChI |
InChI=1S/C7H10N.BrH.Zn/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
InChI Key |
YHGMGEIEPYGSCF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCN1C=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





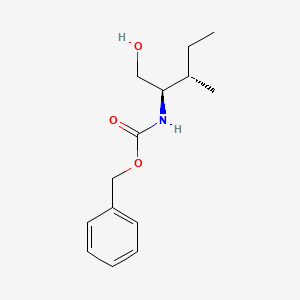
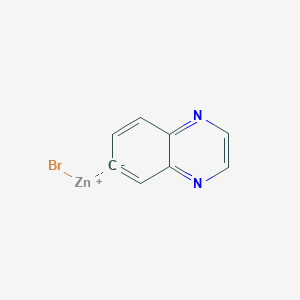




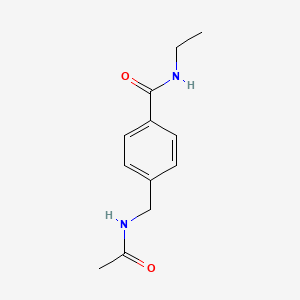
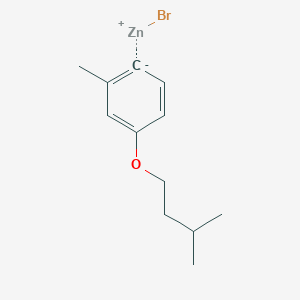
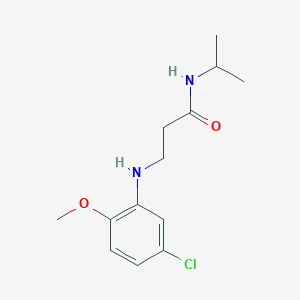

![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
